molecular formula C9H12N2O2S B2652137 Ethyl 2-amino-4-cyclopropylthiazole-5-carboxylate CAS No. 1205561-31-4

Ethyl 2-amino-4-cyclopropylthiazole-5-carboxylate

Cat. No.: B2652137
CAS No.: 1205561-31-4
M. Wt: 212.27
InChI Key: WWOBXWRMODSKOF-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-cyclopropylthiazole-5-carboxylate is a heterocyclic compound containing sulfur and nitrogen atoms in its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-cyclopropylthiazole-5-carboxylate typically involves the reaction of ethyl 2-aminothiazole-4-carboxylate with cyclopropyl derivatives under specific conditions. One common method involves the use of cyclopropylamine and ethyl 2-aminothiazole-4-carboxylate in the presence of a suitable catalyst and solvent . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-cyclopropylthiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Ethyl 2-amino-4-cyclopropylthiazole-5-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic roles, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-cyclopropylthiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may act as an antagonist to specific receptors or enzymes involved in inflammatory and cancer pathways .

Comparison with Similar Compounds

Ethyl 2-amino-4-cyclopropylthiazole-5-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the thiazole ring and the cyclopropyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-amino-4-cyclopropyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c1-2-13-8(12)7-6(5-3-4-5)11-9(10)14-7/h5H,2-4H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWOBXWRMODSKOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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